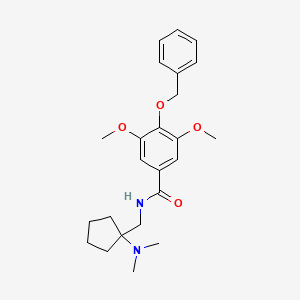
ORG-25543
説明
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鎮痛薬としての用途
ORG-25543は、特に神経障害性疼痛において、鎮痛薬としての可能性を探求されてきました。 研究では、グリシン輸送体2(GlyT2)阻害剤として、シナプスのグリシン濃度を高め、脊髄後角の抑制性グリシン作動性シグナル伝達を強化する可能性があることが示されています 。このメカニズムは、炎症性疼痛や慢性疼痛の治療における使用を示唆しています。
神経疾患の治療
この化合物は、グリシン作動性神経伝達を調節する能力から、過剰反応症などの神経疾患の治療に適した候補となっています。過剰反応症は、過剰な驚き反応を特徴とする疾患です。 GlyT2を阻害することで、this compoundは、動物モデルで示されているように、運動機能に影響を与えることなく、症状を軽減する可能性があります .
薬理学的研究
This compoundは、神経伝達におけるGlyT2の役割を理解するための薬理学的研究においてツールとして役立ちます。 GlyT2の選択的阻害により、研究者は中枢神経系におけるグリシンの生理的および病理的役割を研究することができます .
創薬
可逆的GlyT2阻害剤として、this compoundは、類似の化合物の安全性と有効性プロファイルに関する洞察を提供します。 その作用機序は、特に疼痛の治療において、有効性と毒性をバランスさせた新規薬剤を開発するための基盤を提供します .
ハイスループットスクリーニング
This compoundは、GlyT2などの電気的輸送体の低分子モジュレーターを特定するためのハイスループットスクリーニングアッセイで使用されてきました。 この用途は、グリシン作動性神経伝達を標的とする新しい治療薬を発見するために不可欠です .
機構研究
この化合物のGlyT2との相互作用は、機構研究にも役立ちます。 This compoundや類似の分子がどのようにGlyT2を阻害するかを理解することで、研究者はさまざまな生理学的プロセスや疾患における輸送体の役割を解明することができます .
作用機序
ORG-25543, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide or 4-(benzyloxy)-N-((1-(dimethylamino)cyclopentyl)methyl)-3,5-dimethoxybenzamide, is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2) .
Target of Action
The primary target of this compound is the glycine transporter type 2 (GlyT2) . GlyT2 is primarily located in the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .
Mode of Action
This compound interacts with GlyT2 by binding to it and inhibiting its function . This inhibition prevents the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft .
Biochemical Pathways
The inhibition of GlyT2 by this compound affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, this compound enhances the inhibitory effect of glycine on postsynaptic neurons .
Result of Action
The increase in synaptic glycine concentration due to the inhibition of GlyT2 by this compound enhances the inhibitory neurotransmission, which can lead to analgesic effects . It has been reported that this compound can ameliorate mechanical allodynia (a type of pain) after partial sciatic nerve ligation injury in mice .
生化学分析
Biochemical Properties
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is known for its role as a potent and selective inhibitor of glycine transporter 2 (GlyT-2). This compound interacts with GlyT-2 with high affinity, inhibiting its function and thereby modulating glycine levels in the synaptic cleft . The interaction is highly selective, with minimal effects on other glycine transporters such as GlyT-1 . This selectivity is crucial for its potential therapeutic applications, particularly in the treatment of neuropathic pain.
Cellular Effects
The effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide on cellular processes are profound. By inhibiting GlyT-2, this compound increases the concentration of glycine in the synaptic cleft, enhancing glycinergic neurotransmission . This modulation of neurotransmitter levels can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The increased glycine levels can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability .
Molecular Mechanism
At the molecular level, 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide exerts its effects by binding to the GlyT-2 transporter. This binding inhibits the reuptake of glycine into presynaptic neurons, thereby increasing its availability in the synaptic cleft . The inhibition is practically irreversible due to the tight-binding nature of the compound, which necessitates careful dosage management to avoid acute toxicity . This mechanism of action highlights the compound’s potential as a therapeutic agent for modulating glycinergic neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide have been observed to change over time. The compound is brain-penetrant, with a free brain/plasma ratio of 0.53 observed 35 minutes post-administration in mice . Its high affinity and potent inhibition of GlyT-2 result in sustained effects on glycine levels and neurotransmission. Due to its tight-binding nature, suboptimal dosages should be applied in vivo to allow low target occupancy and minimize acute toxicity .
Dosage Effects in Animal Models
The effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide vary with different dosages in animal models. In murine models of diabetic neuropathic pain, the compound exhibits high in vivo efficacy with an ED50 ranging from 0.07 to 0.16 mg/kg when administered intravenously . At higher doses, the compound’s tight-binding nature can lead to acute toxicity, necessitating careful dosage management to achieve therapeutic effects without adverse outcomes .
Metabolic Pathways
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactorsUnderstanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s brain-penetrant nature allows it to effectively modulate glycinergic neurotransmission in the central nervous system . Its distribution within the brain and other tissues is a key factor in its efficacy and safety profile.
Subcellular Localization
The subcellular localization of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
特性
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYOBMASPXQBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415523 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363628-88-0 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


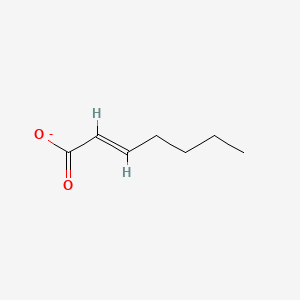
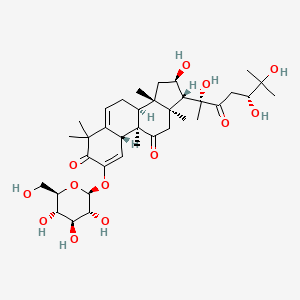

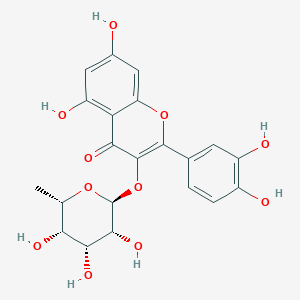


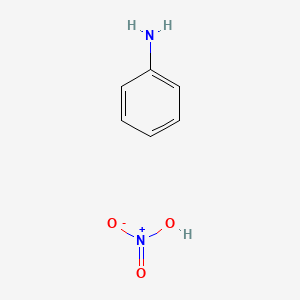
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
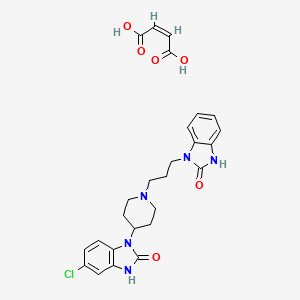
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)


